molecular formula C20H26ClNO B8317745 1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one

1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one

Cat. No. B8317745
M. Wt: 331.9 g/mol
InChI Key: GWXRJFWNNULEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one is a useful research compound. Its molecular formula is C20H26ClNO and its molecular weight is 331.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperidin-4-one

InChI

InChI=1S/C20H26ClNO/c1-20(2)10-7-19(15-3-5-17(21)6-4-15)16(13-20)14-22-11-8-18(23)9-12-22/h3-6H,7-14H2,1-2H3

InChI Key

GWXRJFWNNULEBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)CN2CCC(=O)CC2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the hydrochloride salt of 4-oxopiperidine (273 mg, 2.01 mmol) and DIPEA (351 μL, 2.01 mmol) was stirred in DCE (9.0 mL) at room temperature for 10 minutes. 2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-enecarbaldehyde (500 mg, 2.01 mmol) was then added, followed by NaBH(OAc)3 (426 mg, 2.01 mmol) and activated molecular sieves (˜1 g). The resulting suspension was stirred at room temperature for 16 hours. The reaction mixture was then filtered through a plug of Celite, rinsing with EtOAc. The filtrate was washed sequentially with saturated aqueous NaHCO3, water, and brine. The organic layer was dried over MgSO4 and concentrated. The crude residue was purified by flash chromatography on silica gel to afford the title compound (262 mg, 40% yield). MS (ESI) m/e (M+H+): 331.88
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Name
Quantity
351 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
40%

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